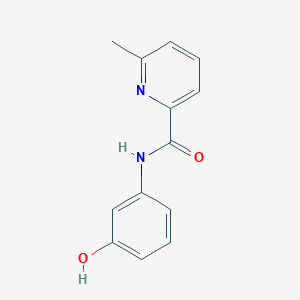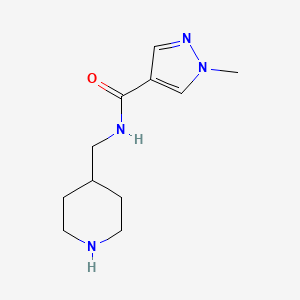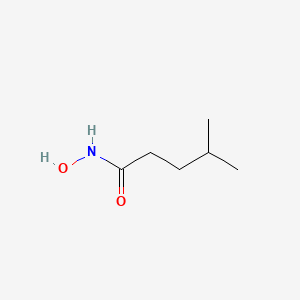![molecular formula C15H20O3 B1414902 1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid CAS No. 1037131-39-7](/img/structure/B1414902.png)
1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural and Conformation Studies
Research on similar cyclobutane derivatives, like cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, has detailed their molecular structure and conformation through X-ray diffraction methods. These studies reveal how substituents affect the puckering of the cyclobutane ring and the overall molecular geometry, which is crucial for understanding the chemical and physical properties of cyclobutane compounds (Reisner et al., 1983).
Synthesis and Polymerization
Cyclobutane derivatives are explored for their polymerization potential, showing that they can behave similarly to their vinyl counterparts. The synthesis of various alkyl 1-bicyclobutanecarboxylates demonstrates the capability for free radical polymerization, leading to materials with desirable properties like optical clarity and thermal stability (Drujon et al., 1993).
Photodimerization and Photochemical Behavior
The photochemical behavior of cyclobutane derivatives, including their dimerization under ultraviolet light and heat, is an area of significant interest. These reactions highlight the potential for cyclobutane derivatives in synthesizing complex molecular structures through controlled photochemical processes (Davies et al., 1977).
Novel Compound Synthesis
Research into cyclobutane derivatives also includes the synthesis of novel compounds, such as the preparation of 2-aminocyclobutane-1-carboxylic acids. These studies are foundational for developing new molecules with potential applications in pharmaceuticals and materials science (Gauzy et al., 2004).
Chemical Reactivity and Applications
Investigations into the chemical reactivity of cyclobutane derivatives, such as their electrocyclic reactions and interaction with other functional groups, provide insights into their potential applications in synthetic chemistry. Understanding the reactivity and mechanisms of these compounds is vital for developing new synthetic routes and materials (Niwayama & Houk, 1992).
Propriétés
IUPAC Name |
1-[4-(2-methylpropoxy)phenyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11(2)10-18-13-6-4-12(5-7-13)15(14(16)17)8-3-9-15/h4-7,11H,3,8-10H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJXHNFATQSUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2(CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



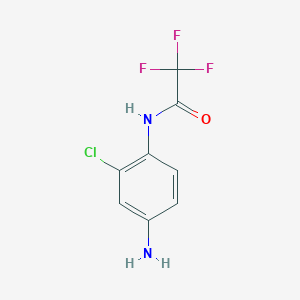
![[1-(3-Methoxyphenyl)cyclopropyl]methylamine](/img/structure/B1414821.png)

![4-Chloro-3-[(dimethylamino)methyl]aniline](/img/structure/B1414823.png)
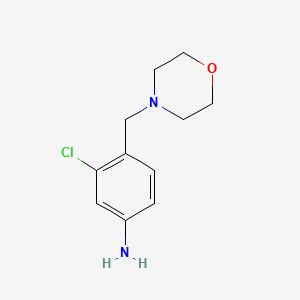

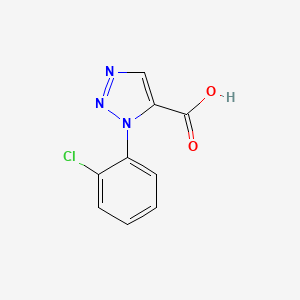

![Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate](/img/structure/B1414835.png)
![5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1414836.png)
